molecular formula C19H23ClN2O B587874 2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol-d4 CAS No. 1794756-21-0

2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol-d4

Cat. No.: B587874
CAS No.: 1794756-21-0
M. Wt: 334.88
InChI Key: XGASXXNYJHWVQX-RYIWKTDQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol-d4” is the labelled analogue of 2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol, which is an impurity of Cetirizine . It is a compound with the molecular formula C19H19D4ClN2O and a molecular weight of 334.88 .


Synthesis Analysis

The compound was prepared from 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine. The reaction was optimized with a mole ratio of 1:1.10 under 115 ℃ for 4 hours, yielding the product in 88.5% .


Molecular Structure Analysis

The IUPAC name of the compound is 2-[4-[[2-(4-chlorophenyl)phenyl]methyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethanol . The InChI is InChI=1S/C19H23ClN2O/c20-18-7-5-16(6-8-18)19-4-2-1-3-17(19)15-22-11-9-21(10-12-22)13-14-23/h1-8,23H,9-15H2/i13D2,14D2 .


Physical and Chemical Properties Analysis

The compound is slightly soluble in Methanol . It appears as an off-white solid and should be stored at 2-8°C .

Mechanism of Action

The mechanism of action of “2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol-d4” is not explicitly mentioned in the available resources. As it is an impurity of Cetirizine , it may share some of the pharmacological properties of Cetirizine, which is a second-generation antihistamine.

Future Directions

The compound can be used for analytical method development, validation, Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Cetirizine . It can also be used as a reference standard, and further traceability against pharmacopeial standards can be provided based on feasibility .

Properties

IUPAC Name

2-[4-[[2-(4-chlorophenyl)phenyl]methyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O/c20-18-7-5-16(6-8-18)19-4-2-1-3-17(19)15-22-11-9-21(10-12-22)13-14-23/h1-8,23H,9-15H2/i13D2,14D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGASXXNYJHWVQX-RYIWKTDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=CC=CC=C2C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)N1CCN(CC1)CC2=CC=CC=C2C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.